Benzoic acid, 4-iodo-, sodiuM salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-iodo-, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in scientific research.
Wirkmechanismus
The mechanism of action of Benzoic acid, 4-iodo-, sodium salt is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Benzoic acid, 4-iodo-, sodium salt has various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, making it an effective preservative in the food industry. This compound also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzoic acid, 4-iodo-, sodium salt in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are various future directions for the use of Benzoic acid, 4-iodo-, sodium salt in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the investigation of its potential use as an anti-inflammatory agent in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, Benzoic acid, 4-iodo-, sodium salt is a chemical compound that has various applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, pharmaceutical development, and agrochemical research. Further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Benzoic acid, 4-iodo-, sodium salt is synthesized by reacting 4-iodobenzoic acid with sodium hydroxide. The reaction takes place in water and is heated to a specific temperature to yield the final product. The purity of the product is verified using various analytical techniques such as NMR, HPLC, and Mass Spectrometry.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-iodo-, sodium salt has various applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the 4-iodobenzoic acid moiety into a molecule. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1005-30-7 |
---|---|
Produktname |
Benzoic acid, 4-iodo-, sodiuM salt |
Molekularformel |
C7H4INaO2 |
Molekulargewicht |
270 g/mol |
IUPAC-Name |
sodium;4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PGOQXVXZIXKUSU-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
Andere CAS-Nummern |
1005-30-7 |
Synonyme |
Benzoic acid, 4-iodo-, sodiuM salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.